4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Overview

Description

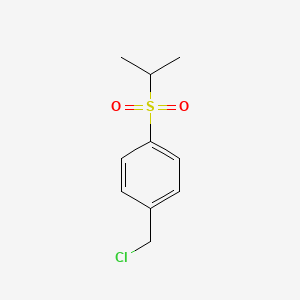

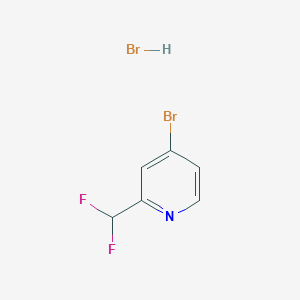

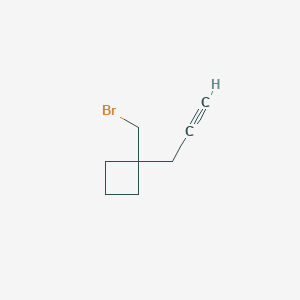

“4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 1422766-41-3 . It has a molecular weight of 288.92 . The IUPAC name for this compound is 4-bromo-2-(difluoromethyl)pyridine hydrobromide .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is 1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The melting point of “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is between 198-200 degrees Celsius .Scientific Research Applications

Synthesis of Hyperbranched Polyelectrolytes 4-Bromo-2-(difluoromethyl)pyridine hydrobromide has been used in the synthesis of hyperbranched polyelectrolytes. Monmoton et al. (2008) synthesized 3,5-bis(bromomethyl)pyridine hydrobromide, which was polymerized to yield new hyperbranched polyelectrolytes. The study's kinetic analysis showed that 3,5-bis(bromomethyl)pyridine hydrobromide had higher reactivity compared to other similar compounds, attributed to the electron-attractive effect of pyridinium groups on the -CH2Br end groups (Monmoton, Lefebvre, & Fradet, 2008).

Development of Pyridinium-Based Polymers The solution polymerization of substituted pyridines, including 4-bromomethylpyridine hydrobromides, was explored by Monmoton et al. (2008). The research focused on the reaction mechanisms involving bimolecular reactions of monomers and oligomers. The study provided insights into the electronic effects influencing the reactivity and the potential applications of the resulting poly(methylenepyridinium)s in various fields (Monmoton, Lefebvre, & Fradet, 2008).

Synthesis of N-Polyfluoroalkylated Heterocycles Kolomeitsev et al. (1996) demonstrated the synthesis of N-polyfluoroalkylated heterocycles using carbon-bromine bond cleavage. The study involved treating 4-dimethylaminopyridine with various bromine compounds, resulting in N-(bromodifluoromethyl)pyridinium bromides. This research has implications in developing novel compounds with potential applications in various industrial and pharmaceutical fields (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

Facilitating Novel Bromination Reactions The use of pyridinium hydrobromide perbromide as a brominating agent has been studied by Raman et al. (2005). They demonstrated its effectiveness in brominating metal(II) complexes of Schiff base chelates, yielding electrophilic bromoproducts under different conditions. This research broadens the understanding of bromination reactions and their applications in synthesizing novel compounds (Raman, Muthuraj, & Ravichandran, 2005).

Developing Novel Fluorination Methods Chen et al. (2020) disclosed a copper-catalyzed dearomatization and difunctionalization of pyridines, in which bromodifluoro-N-arylacetamide was sliced into fragments and transferred to pyridine partners. This novel fluorination method is environmentally friendly and demonstrates high atom economy, potentially useful in synthesizing diverse compounds (Chen, Yang, Wang, Niu, Guo, Ren, Zhao, Tang, & Wang, 2020).

Safety and Hazards

The safety information available indicates that “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapours/spray (P261), wearing protective gloves, clothing, and eye/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name |

4-bromo-2-(difluoromethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNZQYOPQOSFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(difluoromethyl)pyridine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)

amine](/img/structure/B1377493.png)

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)